N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
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Description
The compound’s name suggests it’s a complex organic molecule, likely used in the field of medicinal chemistry or drug discovery.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core piperazine structure, followed by the addition of the various functional groups.Molecular Structure Analysis
The molecular structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The compound’s reactivity would depend on the functional groups present in the molecule.Physical And Chemical Properties Analysis
Properties like solubility, melting point, boiling point, etc., can be determined experimentally.Safety And Hazards
Safety and hazard information would typically be found in the compound’s Material Safety Data Sheet (MSDS).
Future Directions
Future research could involve studying the compound’s biological activity, optimizing its properties for use as a drug, or investigating its synthesis.
Please consult with a chemistry professional or academic for more detailed and accurate information. This is a general approach and may not apply to all compounds.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7O/c21-17-8-6-16(7-9-17)14-22-20(29)27-12-10-26(11-13-27)15-19-23-24-25-28(19)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBULSWVITXCNQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide |
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